Benzoin
Overview
Description
Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. This compound appears as off-white crystals with a light camphor-like odor. It is synthesized from benzaldehyde in the this compound condensation reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing benzoin is the this compound condensation reaction. This reaction involves the condensation of two molecules of benzaldehyde in the presence of a catalytic amount of cyanide ion or thiamine hydrochloride (vitamin B1). The reaction proceeds as follows :
- Dissolve 0.7 grams of thiamine hydrochloride in 1.5 milliliters of water.
- Add 6-7 milliliters of ethanol (95%) and cool the solution in an ice bath.
- Slowly add 1.5 milliliters of a cold solution of sodium hydroxide (3 M) while stirring.
- Add 4.24 grams (4 milliliters) of benzaldehyde, shake well, and adjust the pH to 8.0-9.0.
- Heat the solution in a water bath at 60-70°C for 1 hour.
- Cool the solution in an ice bath to precipitate this compound, which is then filtered and recrystallized from ethanol/water.
Industrial Production Methods: Industrial production of this compound typically involves the same this compound condensation reaction but on a larger scale. The reaction conditions are optimized for higher yields and purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for qualitative and quantitative analysis of this compound .
Types of Reactions:
Reduction: this compound can be reduced to hydrothis compound using sodium borohydride (NaBH4).
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Copper(II) ions, nitric acid, oxone.
Reduction: Sodium borohydride in ethanol.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: Benzil.
Reduction: Hydrothis compound (erythro and threo isomers).
Substitution: Various substituted benzoins depending on the reagents used.
Scientific Research Applications
Benzoin has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor to benzil, which is a photoinitiator in polymer chemistry. It is also used in the synthesis of various organic compounds.
Biology: this compound and its derivatives are used in biological studies to investigate enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of benzoin involves its ability to undergo various chemical reactions, such as oxidation and reduction. In biological systems, this compound can mimic the mechanism of thiamine pyrophosphate-dependent enzymatic reactions. Thiamine acts as a catalyst in the this compound condensation reaction, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Benzil: Benzil is the oxidized form of benzoin and is used as a photoinitiator in polymer chemistry.
Hydrothis compound: Hydrothis compound is the reduced form of this compound and exists as a mixture of erythro and threo isomers.
Benzaldehyde: Benzaldehyde is the starting material for the synthesis of this compound.
Uniqueness of this compound: this compound is unique due to its ability to undergo both oxidation and reduction reactions, making it a versatile intermediate in organic synthesis. Its role as a precursor to benzil and hydrothis compound further highlights its importance in various chemical processes.
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2, Array | |
Record name | BENZOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19863 | |
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Record name | BENZOIN | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020144 | |
Record name | Benzoin | |
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Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |
Record name | BENZOIN | |
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Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
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Record name | BENZOIN | |
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Record name | Benzoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |
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Boiling Point |
651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |
Record name | BENZOIN | |
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Record name | Benzoin | |
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Record name | Benzoin | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |
Record name | BENZOIN | |
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Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
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Record name | BENZOIN | |
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Record name | Benzoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |
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Density |
1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |
Record name | BENZOIN | |
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Vapor Pressure |
1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
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Color/Form |
PALE YELLOW CRYSTALS, WHITE CRYSTALS | |
CAS No. |
119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |
Record name | BENZOIN | |
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Record name | (±)-Benzoin | |
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Record name | Benzoin | |
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Record name | Benzoin | |
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Record name | (±)-2-hydroxy-1,2-diphenylethan-1-one | |
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Record name | BENZOIN, (±)- | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |
Record name | BENZOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19863 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZOIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.